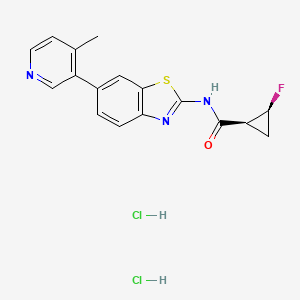![molecular formula C19H25F6N3O2S B13905547 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. The compound features a urea moiety linked to a cyclohexyl group and a phenyl ring substituted with trifluoromethyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl intermediate: The cyclohexyl group is synthesized through a series of reactions, including hydrogenation and functional group transformations.
Introduction of the tert-butylsulfinyl group: This step involves the selective introduction of the tert-butylsulfinyl group to the cyclohexyl intermediate under controlled conditions.
Coupling with the phenyl ring: The phenyl ring, substituted with trifluoromethyl groups, is coupled with the cyclohexyl intermediate through a urea linkage, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to the formation of halogenated compounds.
Aplicaciones Científicas De Investigación
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(−)-2-(dimethylamino)cyclohexyl]thiourea: This compound shares a similar phenyl ring substitution pattern but differs in the nature of the cyclohexyl group and the presence of a thiourea moiety.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another related compound with a similar phenyl ring substitution but featuring a thiourea linkage instead of a urea linkage.
Uniqueness
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H25F6N3O2S |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea |
InChI |
InChI=1S/C19H25F6N3O2S/c1-17(2,3)31(30)28-15-7-5-4-6-14(15)27-16(29)26-13-9-11(18(20,21)22)8-12(10-13)19(23,24)25/h8-10,14-15,28H,4-7H2,1-3H3,(H2,26,27,29)/t14-,15-,31+/m1/s1 |
Clave InChI |
WMIJNZVQFOPOBW-LELMWSPKSA-N |
SMILES isomérico |
CC(C)(C)[S@](=O)N[C@@H]1CCCC[C@H]1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
SMILES canónico |
CC(C)(C)S(=O)NC1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide](/img/structure/B13905467.png)

![Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13905485.png)


![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)


![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)





